molecular formula C5H11NNa2O6S4 B057646 Dimehypo CAS No. 52207-48-4

Dimehypo

Cat. No. B057646
CAS RN: 52207-48-4
M. Wt: 355.4 g/mol
InChI Key: QSOHVSNIQHGFJU-UHFFFAOYSA-L
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Description

Synthesis Analysis

Dimehypo's synthesis and related compounds have been explored in various studies focusing on chemical synthesis techniques. For instance, the synthesis of aliphatic dimeric N-isopropylhydroxamic acids, which share similarities in chemical structure manipulation techniques that might be relevant to synthesizing compounds like this compound, reveals insights into complex organic synthesis strategies. These methodologies offer a glimpse into the chemical reactions and principles that could underlie the synthesis of this compound and similar compounds (Smith & Raymond, 1980).

Scientific Research Applications

  • Effects on Silkworms : Dimehypo has been found to negatively impact the growth and cocooning of silkworms, Bombyx mori. It impedes larval growth, prolongs their life cycle, and is extremely harmful to cocooning. It also alters the ultrastructure of the posterior silk gland cell, affecting fibroin biosynthesis and the gland's physiological activity (Wang et al., 1999).

  • Soil Enzyme Activity : Research indicates that this compound significantly inhibits the activity of soil enzymes like urease, polyphenol oxidase, and peroxidase. It's notably more inhibitory at lower concentrations. This compound's effect on soil urease activity is particularly pronounced (He Wen-xiang, 2002).

  • Toxicity to Algae : this compound exhibits toxic effects on Dunaliella salina, a unicellular green alga. It impacts cell growth, β-carotene levels, and induces morphological changes and enzyme activity variations. At certain concentrations, it can completely inhibit cell growth and β-carotene production (Chen & Jiang, 2011).

  • Impact on Blood Cholinesterase in Rats : Higher doses of this compound can inhibit the activity of cholinesterase in rats. This inhibition varies with the dose of this compound, and it's comparatively less potent than methamidophos in this regard (Wan et al., 2002).

  • Pesticide Residue Risk Analysis : this compound is among the pesticides recommended to be avoided in farming practices, as per a study analyzing pesticide use in Jiangxi Province (Yao Pei-pe, 2013).

  • Effects on Proteolytic Enzyme Activity in Spiders : this compound affects the proteolytic enzyme activity in the midgut of spiders. Low doses increase the activity, while high doses inhibit it. This study used a novel piezoelectric quartz crystal impedance technique for analysis (Fu et al., 2011).

  • Acute Toxicity on Aquatic Life : The substance has been found to exhibit acute toxicity to Clarias lazera, a type of catfish, indicating its potential harmful effects on aquatic ecosystems (Wen Tao, 2012).

  • Genetic Analysis in Insects : A genetic analysis of resistance to this compound in the diamondback moth, Plutella xylostella L., revealed insights into the molecular mechanisms of resistance, potentially guiding future pest control strategies (Luogen et al., 2005).

Mechanism of Action

Target of Action

Dimehypo, also known as Thiosultap disodium, is primarily targeted towards insects . It is used as an insecticide and has a broad spectrum of action . The primary targets of this compound are the digestive systems of insects .

Mode of Action

This compound operates as a systemic insecticide, which means it is absorbed and distributed throughout the plant . It kills insects by affecting their digestive system, acting as a stomach poison . This interaction with its targets leads to changes in the insects’ behavior and physiology, causing them to become sluggish, lose their ability to harm crops, stop developing, soften their bodies, become paralyzed, and eventually die .

Biochemical Pathways

It is known that this compound affects the digestive system of insects

Pharmacokinetics

As a systemic insecticide, this compound is known to be absorbed and distributed throughout the plant, which allows it to effectively target insects that consume the plant .

Result of Action

The result of this compound’s action is the effective control of insect pests. Upon exposure to this compound, insects exhibit reduced feeding and frass production . Over time, this leads to the weakening and eventual death of the insects . This results in the protection of crops from damage, thereby enhancing productivity.

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, it has been noted that this compound may cause phytotoxicity under high temperatures, suggesting that environmental temperature can impact its efficacy . Furthermore, the method of application, such as targeted trunk injection, can also influence the effectiveness of this compound . Therefore, careful consideration of environmental conditions and application methods is crucial for maximizing the effectiveness of this compound.

Safety and Hazards

Dimehypo is harmful if swallowed or in contact with skin . It is toxic to bees . When handling this compound, it’s recommended to wear suitable protective clothing and gloves . In case of ingestion or skin contact, immediate medical attention is advised .

Future Directions

Dimehypo has been registered with the PNG Conservation and Environment Protection Authority (CEPA) to be used as an alternative to Methamidophos for the control of oil palm foliage pests . It is applied through Targeted Trunk Injection (TTI) and is cheaper than Methamidophos .

properties

IUPAC Name

disodium;2-(dimethylamino)-1,3-bis(sulfonatosulfanyl)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO6S4.2Na/c1-6(2)5(3-13-15(7,8)9)4-14-16(10,11)12;;/h5H,3-4H2,1-2H3,(H,7,8,9)(H,10,11,12);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOHVSNIQHGFJU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CSS(=O)(=O)[O-])CSS(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NNa2O6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

98968-92-4 (Parent)
Record name Thiosultap-disodium [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052207484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6058394
Record name Thiosultap-sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52207-48-4
Record name Thiosultap-disodium [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052207484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiosultap-sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiosulfuric acid (H2S2O3), SS,SS'-[2-(dimethylamino)-1,3-propanediyl] ester, sodium salt (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.851
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THIOSULTAP-DISODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q555U959O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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